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molecular formula C10H10O3 B1268224 Methyl 3-oxo-3-phenylpropanoate CAS No. 614-27-7

Methyl 3-oxo-3-phenylpropanoate

Cat. No. B1268224
M. Wt: 178.18 g/mol
InChI Key: KZTMCBOPTQHICJ-UHFFFAOYSA-N
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Patent
US06333291B1

Procedure details

A2.3 mg (0.0014 mmol) portion of the thus obtained complex, 0.5 g (2.8 mmol) of methyl benzoylacetate and 2 ml of methanol were put into a stainless steel autoclave and stirred at 50° C. for 14 hours under a hydrogen pressure of 30 atm to obtain optically active methyl 3-phenyl-3-hydroxypropionate. When measured by HPLC, the conversion ratio was 100% and its optical purity was 96.5% ee.
Name
methyl benzoylacetate
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12][CH3:13])=[O:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[C:2]1([CH:1]([OH:8])[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
methyl benzoylacetate
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OC
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 14 hours under a hydrogen pressure of 30 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06333291B1

Procedure details

A2.3 mg (0.0014 mmol) portion of the thus obtained complex, 0.5 g (2.8 mmol) of methyl benzoylacetate and 2 ml of methanol were put into a stainless steel autoclave and stirred at 50° C. for 14 hours under a hydrogen pressure of 30 atm to obtain optically active methyl 3-phenyl-3-hydroxypropionate. When measured by HPLC, the conversion ratio was 100% and its optical purity was 96.5% ee.
Name
methyl benzoylacetate
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12][CH3:13])=[O:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[C:2]1([CH:1]([OH:8])[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
methyl benzoylacetate
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OC
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 14 hours under a hydrogen pressure of 30 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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